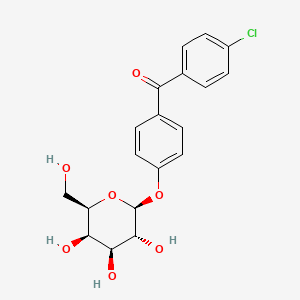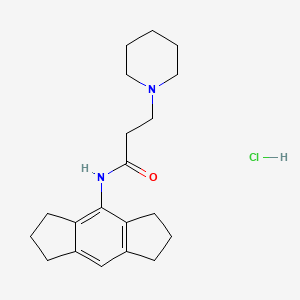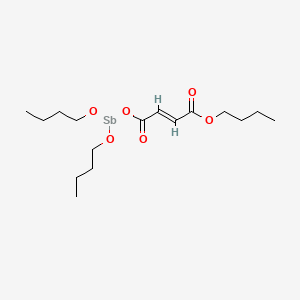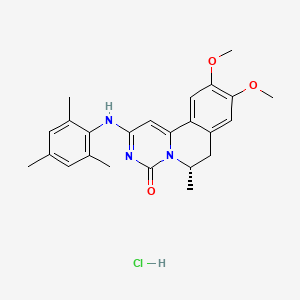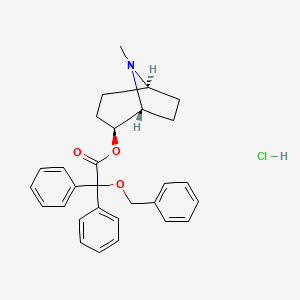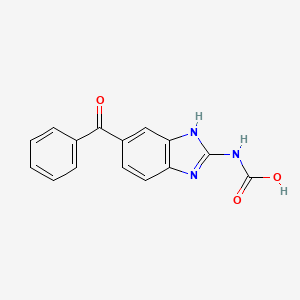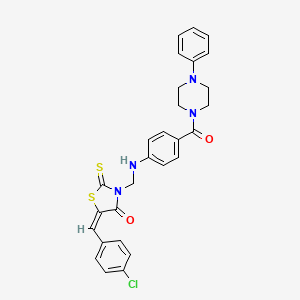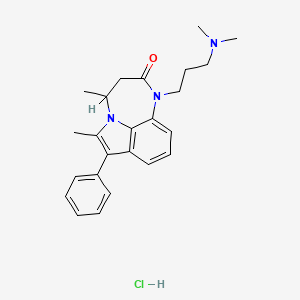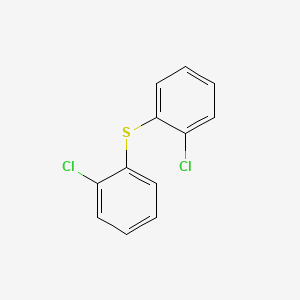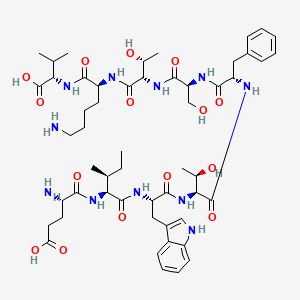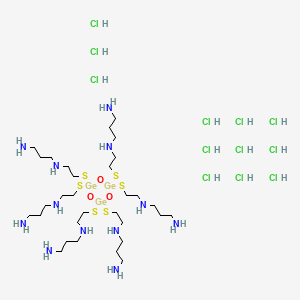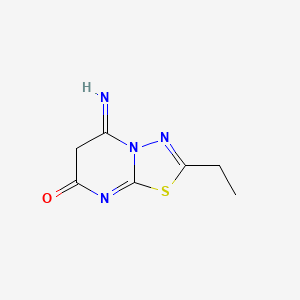
5,6-Dihydro-2-ethyl-5-imino-7H-1,3,4-thiadiazolo(3,2-a)pyrimidin-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Dihydro-2-ethyl-5-imino-7H-1,3,4-thiadiazolo(3,2-a)pyrimidin-7-one is a heterocyclic compound that belongs to the class of thiadiazolo pyrimidines
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dihydro-2-ethyl-5-imino-7H-1,3,4-thiadiazolo(3,2-a)pyrimidin-7-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. For example, the reaction of 2-ethyl-4-amino-1,3-thiazole with a suitable aldehyde under acidic conditions can lead to the formation of the desired thiadiazolo pyrimidine ring system .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: 5,6-Dihydro-2-ethyl-5-imino-7H-1,3,4-thiadiazolo(3,2-a)pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at specific positions on the ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
科学的研究の応用
5,6-Dihydro-2-ethyl-5-imino-7H-1,3,4-thiadiazolo(3,2-a)pyrimidin-7-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 5,6-Dihydro-2-ethyl-5-imino-7H-1,3,4-thiadiazolo(3,2-a)pyrimidin-7-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells .
類似化合物との比較
- 5-imino-6-(2-thienylmethylene)-2-(trifluoromethyl)-5,6-dihydro-7H-1,3,4-thiadiazolo(3,2-a)pyrimidin-7-one
- 5-imino-2-isopropyl-6-({1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-5,6-dihydro-7H-1,3,4-thiadiazolo(3,2-a)pyrimidin-7-one
Comparison: Compared to similar compounds, 5,6-Dihydro-2-ethyl-5-imino-7H-1,3,4-thiadiazolo(3,2-a)pyrimidin-7-one is unique due to its specific substituents and ring structure, which may confer distinct biological activities and chemical reactivity. Its ethyl group and imino functionality can influence its interaction with biological targets and its overall stability .
特性
CAS番号 |
116776-44-4 |
|---|---|
分子式 |
C7H8N4OS |
分子量 |
196.23 g/mol |
IUPAC名 |
2-ethyl-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C7H8N4OS/c1-2-6-10-11-4(8)3-5(12)9-7(11)13-6/h8H,2-3H2,1H3 |
InChIキー |
VFPSMRSXGATWOU-UHFFFAOYSA-N |
正規SMILES |
CCC1=NN2C(=N)CC(=O)N=C2S1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



